molecular formula C23H23ClN2O4S B2442130 Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate CAS No. 866812-90-0

Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate

Cat. No.: B2442130
CAS No.: 866812-90-0
M. Wt: 458.96
InChI Key: FSHGODJAZXPXNY-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate is a complex organic compound with a molecular formula of C23H23ClN2O4S This compound features a quinoline core substituted with a benzenesulfonyl group, a chlorine atom, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, typically using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving the use of piperidine derivatives and appropriate catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the quinoline ring or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives

    Hydrolysis: Carboxylic acid derivatives

Scientific Research Applications

Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core is known to intercalate with DNA, disrupting replication and transcription processes. The benzenesulfonyl group may enhance the compound’s ability to inhibit enzymes involved in cell division and growth. Additionally, the piperidine ring can interact with various receptors and ion channels, modulating their activity.

Comparison with Similar Compounds

Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxides: Compounds with an oxidized quinoline ring, exhibiting different reactivity and biological activities.

    Sulfonylquinolines: Quinoline derivatives with various sulfonyl groups, used in medicinal chemistry for their diverse pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-2-30-23(27)16-10-12-26(13-11-16)22-19-14-17(24)8-9-20(19)25-15-21(22)31(28,29)18-6-4-3-5-7-18/h3-9,14-16H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHGODJAZXPXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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